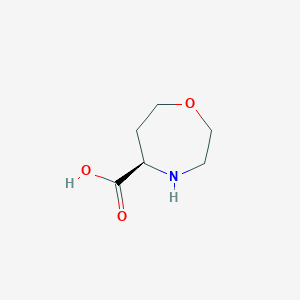
(5R)-1,4-Oxazepane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-1,4-Oxazepane-5-carboxylic acid is a heterocyclic compound featuring a seven-membered ring containing both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-1,4-Oxazepane-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of amino alcohols with carboxylic acids under acidic or basic conditions to form the oxazepane ring. Another approach involves the use of intramolecular cyclization reactions, where a linear precursor undergoes ring closure to form the desired heterocycle.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-1,4-Oxazepane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazepane ring into more saturated or reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepane oxides, while reduction can produce more saturated heterocycles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(5R)-1,4-Oxazepane-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the design of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (5R)-1,4-Oxazepane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxane: A six-membered ring containing two oxygen atoms, used as a solvent and in chemical synthesis.
Piperidine: A six-membered ring containing one nitrogen atom, widely used in pharmaceuticals and organic synthesis.
Morpholine: A six-membered ring containing both oxygen and nitrogen atoms, used in chemical synthesis and as a solvent.
Uniqueness
(5R)-1,4-Oxazepane-5-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to six-membered analogs. This structural difference can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(5R)-1,4-oxazepane-5-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-6(9)5-1-3-10-4-2-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 |
Clé InChI |
SYAZJTXQJYCQPS-RXMQYKEDSA-N |
SMILES isomérique |
C1COCCN[C@H]1C(=O)O |
SMILES canonique |
C1COCCNC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


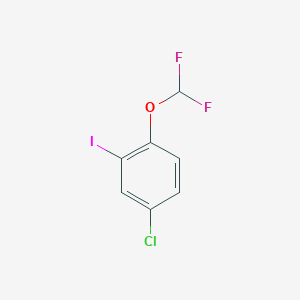
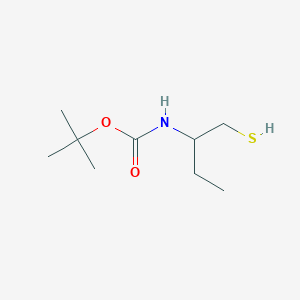
![3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile](/img/structure/B15238674.png)
![6-(Difluoromethoxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238675.png)

![3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15238690.png)
![(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate](/img/structure/B15238698.png)
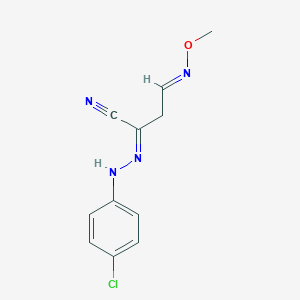
![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B15238713.png)
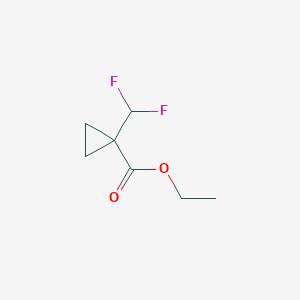

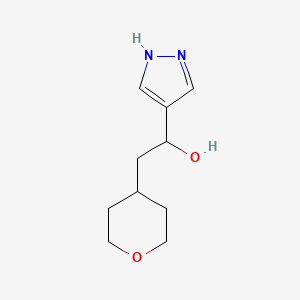
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B15238742.png)

